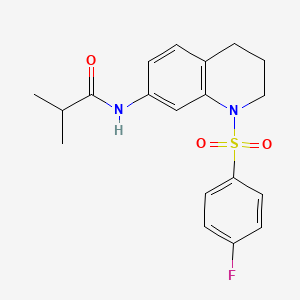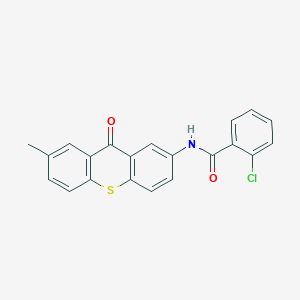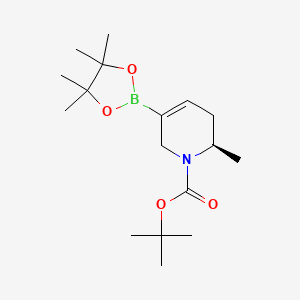
5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide" is a complex organic molecule with potential applications in various fields of scientific research. The combination of its structural features, including the thiophene and oxadiazole rings, as well as the presence of a pyrrole moiety, makes it a compound of interest for medicinal chemists and researchers exploring new synthetic methodologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Thiophene-2-carboxylic Acid Formation: : The starting point is often thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.
Formation of 1-Ethyl-1H-Pyrrole-2-Carboxaldehyde: : Synthesis of the pyrrole moiety starts from suitable pyrrole derivatives, where an ethyl group is introduced at the nitrogen atom.
Oxadiazole Ring Synthesis: : The 1-ethyl-1H-pyrrole-2-carboxaldehyde undergoes reaction with appropriate precursors to form the oxadiazole ring.
Coupling Reactions: : The intermediate compounds are coupled using suitable reagents and catalysts to form the final product, ensuring that the desired thiophene, oxadiazole, and pyrrole functionalities are present in the target molecule.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimized conditions, such as solvent selection, temperature control, and the use of high-efficiency catalysts, are crucial to maximize yield and purity. Continuous flow reactors and advanced separation techniques might also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: The compound can undergo several types of chemical reactions:
Oxidation: : Introduction of oxygen can modify the thiophene or pyrrole rings, potentially altering the compound’s biological activity.
Reduction: : Reduction reactions can change functional groups, such as converting carbonyl groups to alcohols.
Substitution: : Functional groups attached to the aromatic rings can be replaced by other groups, depending on the reaction conditions.
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: : Halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions to ensure specific substitution.
Oxidation Products: : Various oxidized derivatives depending on the site and degree of oxidation.
Reduction Products: : Alcohols and reduced heterocyclic derivatives.
Substitution Products: : A range of substituted thiophenes, oxadiazoles, and pyrroles, with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry: The compound's unique structure makes it a valuable candidate for studies in synthetic chemistry. It serves as a precursor for further functionalized derivatives, enabling the exploration of new chemical reactivity and properties.
Biology: In biological research, compounds with thiophene and oxadiazole rings are often investigated for their potential as enzyme inhibitors or bioactive molecules. The inclusion of a pyrrole moiety can enhance binding affinity to biological targets.
Medicine: Medically, such compounds are explored for their pharmacological properties. The specific interactions with biological receptors and enzymes can make them candidates for drug development, particularly in targeting diseases where thiophene and oxadiazole derivatives have shown efficacy.
Industry: Industrially, this compound might find applications in material science, such as in the development of novel polymers or as a component in electronic devices due to its aromatic and heterocyclic nature.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiophene, oxadiazole, and pyrrole rings can interact with enzyme active sites or receptors, influencing biological pathways. These interactions often result in inhibition of enzyme activity or modulation of receptor functions, contributing to the compound's biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
5-chloro-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide: : Lacks the oxadiazole and pyrrole rings, potentially resulting in different reactivity and biological activity.
5-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: : Similar structure but with a methyl group instead of an ethyl group on the pyrrole ring.
5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,3-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: : Different positioning of the nitrogen atoms in the oxadiazole ring.
Uniqueness: The uniqueness of 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide lies in its specific combination of the thiophene, oxadiazole, and pyrrole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, differentiating it from similar compounds and making it a valuable molecule for various scientific investigations.
Propriétés
IUPAC Name |
5-chloro-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-19-7-3-4-9(19)13-17-12(21-18-13)8-16-14(20)10-5-6-11(15)22-10/h3-7H,2,8H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBBHCMFRSGHKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)
![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)
![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)

![3'-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2415309.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)
